molecular formula C12H15FO2 B8079281 4-(3-Fluoro-2-methylphenyl)oxan-4-ol

4-(3-Fluoro-2-methylphenyl)oxan-4-ol

Cat. No.: B8079281
M. Wt: 210.24 g/mol
InChI Key: VJEKPIKFNDQVHJ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-methylphenyl)oxan-4-ol is a tetrahydropyran derivative featuring a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring and a 3-fluoro-2-methylphenyl substituent. This compound combines the rigid oxane scaffold with aromatic fluorine and methyl groups, which influence its physicochemical properties, such as lipophilicity, hydrogen-bonding capacity, and steric bulk.

Properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-9-10(3-2-4-11(9)13)12(14)5-7-15-8-6-12/h2-4,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEKPIKFNDQVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(3-Fluoro-2-methylphenyl)oxan-4-ol involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. Industrial production methods often involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-2-methylphenyl)oxan-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and exploring its reactivity.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.

Scientific Research Applications

4-(3-Fluoro-2-methylphenyl)oxan-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets and its effects on cellular processes. In medicine, this compound could be investigated for its therapeutic potential in treating various diseases. In industry, this compound may be utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The detailed mechanism of action is often studied using biochemical assays, molecular modeling, and other advanced techniques to understand how this compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Key Substituents/Features Physicochemical Notes Applications/Relevance References
4-(3-Fluoro-2-methylphenyl)oxan-4-ol C₁₂H₁₅FO₂ Oxan-4-ol core; 3-fluoro-2-methylphenyl group Moderate lipophilicity (due to F/CH₃), stable oxane ring Pharmaceutical intermediates
3-Fluoro-4-methoxyaniline C₇H₈FNO Aniline core; 3-fluoro-4-methoxy substituents Polar (NH₂ group), lower logP than oxane-based compounds Dye synthesis, agrochemicals
4-(Oxiran-2-yl)oxan-4-ol C₇H₁₂O₃ Oxan-4-ol core; epoxide (oxirane) substituent Reactive epoxide ring, higher solubility in polar solvents Polymer crosslinking, synthesis
4-(3-Fluoro-4-methoxyphenyl)phenol C₁₃H₁₁FO₂ Biphenyl core; 3-fluoro-4-methoxy and phenol High hydrogen-bonding capacity (phenolic OH) Antioxidants, drug candidates
rac-(3R,4R)-4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-morpholinooxan-4-ol C₁₃H₂₂BrN₃O₃ Oxan-4-ol core; bromopyrazole and morpholine Bulky substituents, potential for kinase inhibition Medicinal chemistry

Key Comparative Analysis

Reactivity and Stability: The epoxide group in 4-(oxiran-2-yl)oxan-4-ol confers high reactivity in ring-opening reactions, unlike the stable oxane ring in the target compound . The phenolic OH in 4-(3-Fluoro-4-methoxyphenyl)phenol enhances hydrogen-bonding interactions, which may improve solubility compared to the oxan-4-ol analogue .

Lipophilicity and Bioavailability: Fluorine in this compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogues like 4-(oxiran-2-yl)oxan-4-ol. This property is critical for blood-brain barrier penetration in drug design .

Pharmacological Potential: Compounds with morpholine (e.g., the rac-(3R,4R) derivative in ) are often explored for kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets . The 3-fluoro-2-methylphenyl group in the target compound may mimic tyrosine or phenylalanine residues in enzyme-binding sites, suggesting utility in protease inhibitor design .

Synthetic Utility :

  • The oxane ring in this compound provides a rigid scaffold for stereoselective synthesis, similar to (3R,4R)-4-(hydroxymethyl)oxan-3-ol, which is used in chiral intermediate production .

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